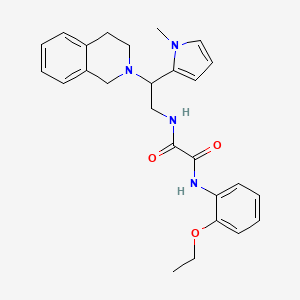

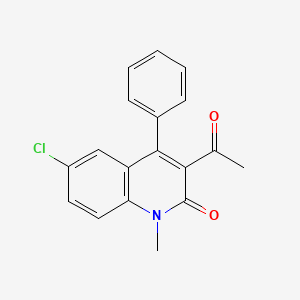

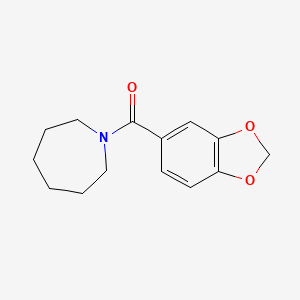

![molecular formula C6H9N3 B2564078 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 59624-08-7](/img/structure/B2564078.png)

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine, also known as THTP, is a heterocyclic compound commonly used in the synthesis of various other compounds. It is a key component in the synthesis of many pharmaceuticals, drugs, and other biologically active molecules. THTP is a versatile compound that can be synthesized in a number of ways and has many applications in research and development.

Applications De Recherche Scientifique

Building Blocks in Compound Design

Mishchuk et al. (2016) discussed the use of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine as a core structure in the design of building blocks for compounds. These compounds show promise as lead-like compounds in drug development, particularly for anti-diabetes drugs due to their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Gamma-Secretase Modulators

Takai et al. (2015) researched this compound derivatives as gamma-secretase modulators. They identified a compound with significant potential for lowering Aβ42, a peptide associated with Alzheimer's disease, indicating a possible application in neurodegenerative disease treatment (Takai et al., 2015).

P2X7 Receptor Antagonists

Letavic et al. (2017) synthesized and characterized 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, potent brain-penetrant P2X7 antagonists. These compounds, which include methyl substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, show potential for CNS penetration and in vivo target engagement after oral dosing, indicating applications in neurology (Letavic et al., 2017).

Phosphodiesterase Inhibitors

Duplantier et al. (2007) improved the potency and physical properties of human eosinophil phosphodiesterase inhibitors by creating a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine derivatives, suggesting their use in respiratory and inflammatory diseases (Duplantier et al., 2007).

Synthesis of Polycyclic Heterocycles

Pyatakov et al. (2015) explored the condensation of 2-aminosubstituted [1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones to create polycyclic derivatives. This process offers a route to synthesize diversely substituted polycyclic derivatives of triazolopyrimidine, potentially useful in various pharmaceutical applications (Pyatakov et al., 2015).

Synthesis of Amide Derivatives

Gandikota et al. (2017) developed a synthesis for amide derivatives of [1,2,4]triazolo[4,3-a]pyridine. These derivatives have shown a range of biological activities including antimicrobial, antiviral, and anticancer properties, highlighting their potential in therapeutic applications (Gandikota et al., 2017).

Synthesis and Characterization for Pharmaceutical Applications

El-Kurdi et al. (2021) synthesized triazolopyridines using a chlorinated agent for hydrazones, characterizing them for pharmaceutical applications. This study underlines the adaptability of this compound in synthesizing compounds with potential medical uses (El-Kurdi et al., 2021).

Synthesis for Antimicrobial Evaluation

Elgemeie et al. (2017) described the synthesis of novel pyridones with triazolopyridine structures, which were evaluated for their antimicrobial properties. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Elgemeie et al., 2017).

Mécanisme D'action

Target of Action

It is known that the compound is part of a focused small molecule library, and both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .

Mode of Action

It is known that the compound is part of a focused small molecule library, which suggests that it may interact with its targets in a specific and selective manner .

Biochemical Pathways

It is known that the compound is part of a focused small molecule library, which suggests that it may have an impact on various biochemical pathways .

Pharmacokinetics

It is known that the compound is part of a focused small molecule library, which suggests that it may have favorable pharmacokinetic properties .

Result of Action

It is known that the compound is part of a focused small molecule library, which suggests that it may have significant biological effects .

Action Environment

It is known that the compound is part of a focused small molecule library, which suggests that it may be stable under various environmental conditions .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-9-5-7-8-6(9)3-1/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOIWLVTFRQTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NN=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59624-08-7 |

Source

|

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the potential therapeutic applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives?

A: Research indicates that this compound derivatives show promise as potential therapeutics for various conditions. For instance, these compounds have been investigated as γ-secretase modulators for potential applications in Alzheimer's disease [, ]. Additionally, studies have explored their potential as antipsychotic agents []. One derivative, dapiprazole, has demonstrated interesting pharmacological activities, including alpha-adrenergic blocking properties, suggesting potential in treating conditions like glaucoma [].

Q2: How does the structure of this compound influence its biological activity?

A: The structure of this compound derivatives plays a crucial role in their interactions with biological targets. Studies have explored modifications to this core structure to optimize its activity and selectivity. For example, researchers have synthesized a series of novel this compound derivatives as potential γ-secretase modulators, highlighting the impact of structural variations on their biological activity [, ]. These modifications may influence how the compound interacts with its target, ultimately impacting its potency and selectivity for specific applications.

Q3: Can you provide an example of how this compound is used as a building block in synthesizing other compounds?

A: One notable example is the utilization of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-alph]pyridine in the preparation of sitagliptin intermediates []. Sitagliptin is a commercially available drug used in the treatment of type 2 diabetes. This example illustrates the versatility of this compound derivatives as valuable building blocks in medicinal chemistry, contributing to the development of new therapeutic agents.

Q4: Have any studies investigated the in vivo effects of dapiprazole, a this compound derivative?

A: Yes, dapiprazole has been studied in various animal models. Notably, research has explored its effects on pupillary size and intraocular pressure in rabbits []. Findings suggest that dapiprazole exhibits ocular hypotensive effects, potentially mediated through its alpha-adrenergic blocking properties. This research highlights the potential of dapiprazole as a topical treatment for glaucoma, further demonstrating the therapeutic possibilities of this compound derivatives.

Q5: What is the significance of studying the psychopharmacological profile of compounds like dapiprazole?

A: Understanding the psychopharmacological profile of a compound is crucial for evaluating its potential therapeutic applications, especially in the context of psychiatric disorders. In the case of dapiprazole, studies have demonstrated its unique psychopharmacological profile, characterized by its ability to inhibit amphetamine toxicity and alleviate withdrawal symptoms from alcohol and morphine []. While dapiprazole displays minimal activity in traditional neuroleptic models relying on dopaminergic activity, its sedative effects and influence on conditioned avoidance reflexes point towards potential applications in managing psychotic conditions such as schizophrenia and schizo-affective disorders []. This understanding guides researchers in exploring its potential for treating a range of psychiatric conditions, potentially offering alternative therapeutic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

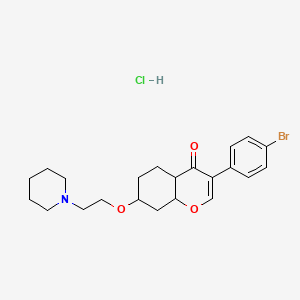

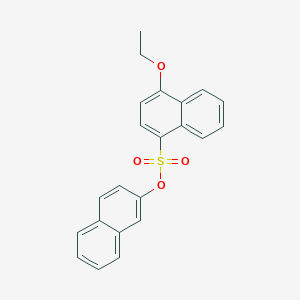

![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)

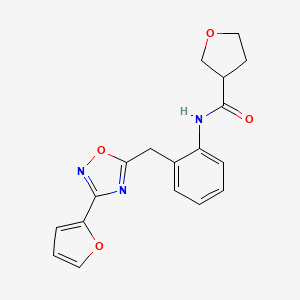

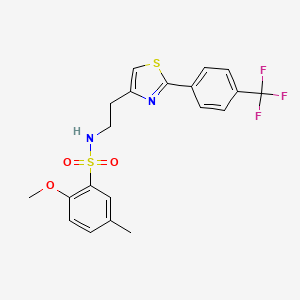

![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)

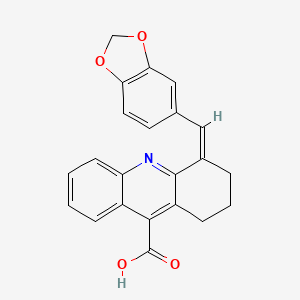

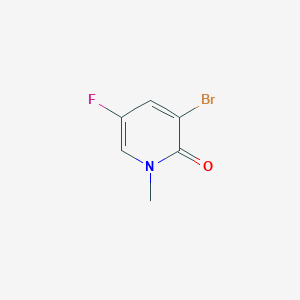

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2564000.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2564005.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)